molecular formula C20H25Cl4NO2 B073679 3,4,5,6-Tetrachloro-N-dodecylphthalimide CAS No. 1571-20-6

3,4,5,6-Tetrachloro-N-dodecylphthalimide

Cat. No.: B073679
CAS No.: 1571-20-6
M. Wt: 453.2 g/mol
InChI Key: PVGSRFBCZFJQFT-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloro-N-dodecylphthalimide is a synthetic organic compound that belongs to the class of isoindole derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrachloro-N-dodecylphthalimide typically involves the chlorination of isoindole derivatives followed by the introduction of a dodecyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient chlorination and alkylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrachloro-N-dodecylphthalimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the isoindole ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce partially dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5,6-Tetrachloro-N-dodecylphthalimide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

The compound may have potential applications in biology and medicine, particularly in the development of new drugs or therapeutic agents. Its ability to interact with biological molecules could be harnessed for targeted drug delivery or as a diagnostic tool.

Industry

In industry, this compound could be used in the formulation of specialty chemicals, coatings, or polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3,4,5,6-Tetrachloro-N-dodecylphthalimide exerts its effects depends on its interaction with molecular targets. The presence of chlorine atoms and a long alkyl chain may allow it to interact with cell membranes or proteins, potentially disrupting normal cellular functions. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl-
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-

Uniqueness

Compared to similar compounds, 3,4,5,6-Tetrachloro-N-dodecylphthalimide has a longer alkyl chain, which may enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This unique feature could make it more suitable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

1571-20-6

Molecular Formula

C20H25Cl4NO2

Molecular Weight

453.2 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-dodecylisoindole-1,3-dione

InChI

InChI=1S/C20H25Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-12-25-19(26)13-14(20(25)27)16(22)18(24)17(23)15(13)21/h2-12H2,1H3

InChI Key

PVGSRFBCZFJQFT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Key on ui other cas no.

1571-20-6

Origin of Product

United States

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